DAT Inhibition Profile vs. Fluorophenyl Derivatives
1-(4-Chlorophenyl)piperidin-4-one itself inhibits rat dopamine transporter (DAT)-mediated dopamine reuptake with an IC₅₀ of 1,100 nM [1]. This moderate potency distinguishes it from 1-(4-fluorophenyl)piperidin-4-one derivatives, which have been reported to achieve IC₅₀ values as low as 20 nM against TRPA1 channels [2], indicating that the 4-chloro substituent produces a distinct transporter interaction profile compared to the 4-fluoro analog. The chlorophenyl derivative serves as a lower-potency starting point for SAR studies where reduced DAT inhibition may be desirable to avoid off-target CNS effects.
| Evidence Dimension | DAT-mediated dopamine reuptake inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1,100 nM |
| Comparator Or Baseline | 1-(4-Fluorophenyl)piperidin-4-one derivatives: IC₅₀ as low as 20 nM (TRPA1) |
| Quantified Difference | ~55-fold lower potency for chlorophenyl derivative |
| Conditions | Rat DAT expressed in HEK293 cells; [³H]DA reuptake assay |
Why This Matters
This differential potency profile guides medicinal chemists in selecting the appropriate 1-arylpiperidin-4-one building block based on the desired target engagement window for their specific CNS project.
- [1] BindingDB. (2025). BDBM50386200 (CHEMBL2043240): Affinity data for 1-(4-chlorophenyl)piperidin-4-one at rat DAT. View Source
- [2] BindingDB. (2022). BDBM535009: Affinity data for (2S,4R)-4-fluoro-1-(4-fluorophenyl)piperidine derivative at human and rat TRPA1. View Source
